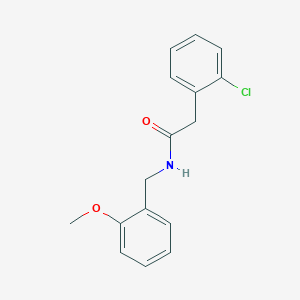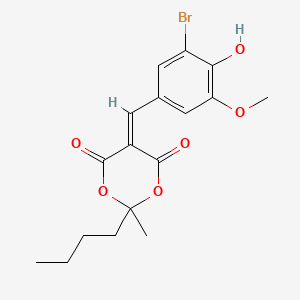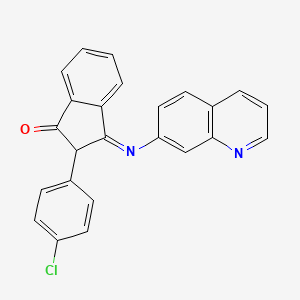
2-(2-chlorophenyl)-N-(2-methoxybenzyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chlorophenyl)-N-(2-methoxybenzyl)acetamide, also known as ML352, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound is a small molecule inhibitor of the enzyme N-myristoyltransferase 1 (NMT1), which plays a crucial role in the post-translational modification of proteins. In
作用机制
NMT1 is responsible for the addition of a myristoyl group to the N-terminus of proteins, which is a crucial step in their localization and function. 2-(2-chlorophenyl)-N-(2-methoxybenzyl)acetamide binds to the active site of NMT1, preventing the transfer of myristic acid to the target protein. This results in the mislocalization and degradation of the protein, leading to a reduction in its activity.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 2-(2-chlorophenyl)-N-(2-methoxybenzyl)acetamide has also been shown to have other biochemical and physiological effects. For example, 2-(2-chlorophenyl)-N-(2-methoxybenzyl)acetamide has been shown to inhibit the replication of the Zika virus by targeting the NMT1 enzyme. In addition, 2-(2-chlorophenyl)-N-(2-methoxybenzyl)acetamide has been shown to reduce the production of inflammatory cytokines in macrophages, suggesting a potential role in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One advantage of 2-(2-chlorophenyl)-N-(2-methoxybenzyl)acetamide is its specificity for NMT1, which minimizes off-target effects. In addition, 2-(2-chlorophenyl)-N-(2-methoxybenzyl)acetamide has been shown to have good pharmacokinetic properties, including good oral bioavailability and low toxicity. However, one limitation of 2-(2-chlorophenyl)-N-(2-methoxybenzyl)acetamide is its relatively low potency compared to other NMT1 inhibitors. This may limit its effectiveness in certain applications.
未来方向
There are several potential future directions for research on 2-(2-chlorophenyl)-N-(2-methoxybenzyl)acetamide. One direction is to explore its potential as a therapeutic agent for other diseases beyond cancer and inflammation. For example, 2-(2-chlorophenyl)-N-(2-methoxybenzyl)acetamide has been shown to inhibit the replication of the SARS-CoV-2 virus, suggesting a potential role in the treatment of COVID-19. Another direction is to optimize the synthesis and potency of 2-(2-chlorophenyl)-N-(2-methoxybenzyl)acetamide to improve its effectiveness as a therapeutic agent. Finally, further studies are needed to fully understand the mechanism of action of 2-(2-chlorophenyl)-N-(2-methoxybenzyl)acetamide and its effects on cellular processes.
合成方法
The synthesis of 2-(2-chlorophenyl)-N-(2-methoxybenzyl)acetamide involves the reaction of 2-chlorobenzaldehyde with 2-methoxybenzylamine to form 2-(2-chlorophenyl)-N-(2-methoxybenzyl)acetamide. The reaction is catalyzed by acetic anhydride and triethylamine in the presence of a solvent such as dichloromethane. The yield of this reaction is typically around 70%, and the purity of the final product can be confirmed using analytical techniques such as NMR spectroscopy.
科学研究应用
2-(2-chlorophenyl)-N-(2-methoxybenzyl)acetamide has been studied extensively in the context of cancer research. NMT1 has been shown to be overexpressed in various types of cancer, including breast cancer, prostate cancer, and leukemia. Inhibition of NMT1 activity by 2-(2-chlorophenyl)-N-(2-methoxybenzyl)acetamide has been shown to reduce the growth and proliferation of cancer cells in vitro and in vivo. In addition, 2-(2-chlorophenyl)-N-(2-methoxybenzyl)acetamide has been shown to sensitize cancer cells to chemotherapy drugs, making it a potential candidate for combination therapy.
属性
IUPAC Name |
2-(2-chlorophenyl)-N-[(2-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-20-15-9-5-3-7-13(15)11-18-16(19)10-12-6-2-4-8-14(12)17/h2-9H,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNSRMOFXVUZBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-[(2-methoxyphenyl)methyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![cyclohexyl 2-[6-(anilinocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B4887877.png)


![1-methoxy-3-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B4887891.png)
![2-benzyl-1-{[4-(diethylamino)phenyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4887895.png)
![2-{[2-(2,6-diisopropylphenoxy)ethyl]amino}ethanol](/img/structure/B4887907.png)

![2-(4-chloro-2-methylphenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B4887933.png)
![N~1~-[2-(4-chlorophenyl)ethyl]-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4887937.png)

![N-allyl-2-[benzyl(phenylsulfonyl)amino]benzamide](/img/structure/B4887949.png)
![8-ethoxy-4-(2-fluorophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4887958.png)
![N,N'-[(2-oxo-2,3-dihydro-1H-indole-3,3-diyl)di-4,1-phenylene]diacetamide](/img/structure/B4887959.png)
![2-[4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4887966.png)